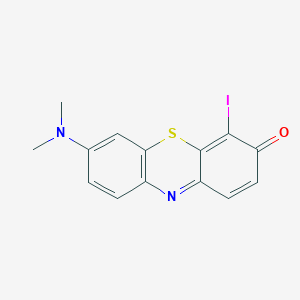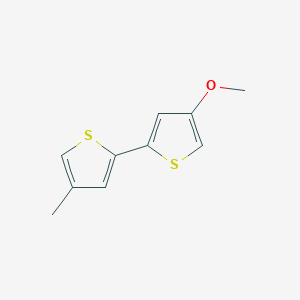
(4S)-3,4,7-Trimethylocta-2,6-dien-1-yl decanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-3,4,7-Trimethylocta-2,6-dien-1-yl decanoate is an organic compound characterized by its unique structure, which includes a decanoate ester linked to a trimethylocta-dienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-3,4,7-Trimethylocta-2,6-dien-1-yl decanoate typically involves the esterification of decanoic acid with (4S)-3,4,7-Trimethylocta-2,6-dien-1-ol. This reaction can be catalyzed by acidic or enzymatic catalysts under controlled conditions to ensure the desired stereochemistry is maintained.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4S)-3,4,7-Trimethylocta-2,6-dien-1-yl decanoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
Scientific Research Applications
(4S)-3,4,7-Trimethylocta-2,6-dien-1-yl decanoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with enzymes.
Medicine: Research may explore its potential therapeutic effects or use as a drug delivery agent.
Industry: It can be used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4S)-3,4,7-Trimethylocta-2,6-dien-1-yl decanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- (4S)-3,4,7-Trimethylocta-2,6-dien-1-yl acetate
- (4S)-3,4,7-Trimethylocta-2,6-dien-1-yl butyrate
Uniqueness
(4S)-3,4,7-Trimethylocta-2,6-dien-1-yl decanoate is unique due to its specific ester group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties and applications based on its molecular structure.
Properties
CAS No. |
501686-96-0 |
|---|---|
Molecular Formula |
C21H38O2 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
[(4S)-3,4,7-trimethylocta-2,6-dienyl] decanoate |
InChI |
InChI=1S/C21H38O2/c1-6-7-8-9-10-11-12-13-21(22)23-17-16-20(5)19(4)15-14-18(2)3/h14,16,19H,6-13,15,17H2,1-5H3/t19-/m0/s1 |
InChI Key |
LWKLDLRXXYDWBR-IBGZPJMESA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)OCC=C(C)[C@@H](C)CC=C(C)C |
Canonical SMILES |
CCCCCCCCCC(=O)OCC=C(C)C(C)CC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


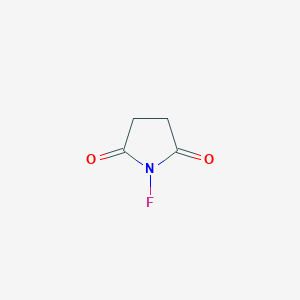

![3-Anilino-5H-[1,2,4]triazino[5,6-b]indol-5-ol](/img/structure/B12577568.png)
![8-{[tert-Butyl(diphenyl)silyl]oxy}oct-4-en-1-ol](/img/structure/B12577573.png)
![3-tert-Butyl-3'-hexyl-5,5'-dimethyl[1,1'-biphenyl]-2,2'-diol](/img/structure/B12577583.png)
![1,4-Bis[4-(2-ethylhexyloxy)benzoyl]piperazine](/img/structure/B12577585.png)
![9H-Pyrido[3,4-c]azepin-9-one, 5,6,7,8-tetrahydro-](/img/structure/B12577596.png)
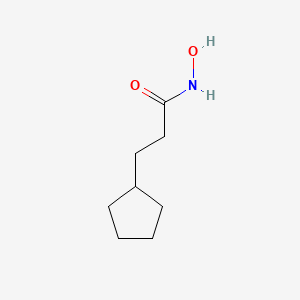
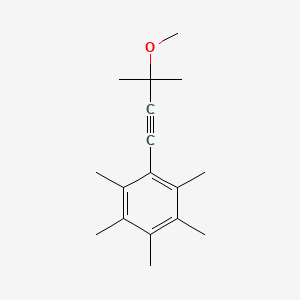
![3-Acetyl-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B12577612.png)
![3-({2-Oxo-2-[(pentylcarbamoyl)amino]ethyl}disulfanyl)-N-(pentylcarbamoyl)propanamide](/img/structure/B12577616.png)
![5-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-6-hydroxycyclohex-2-ene-1,4-dione](/img/structure/B12577622.png)
